2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid
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Overview
Description
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is an organic compound with a complex structure that includes amino, chloro, nitro, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid typically involves multiple steps, starting with the nitration of a suitable benzene derivative, followed by sulfonation, chlorination, and finally, amination. Each step requires specific reaction conditions to ensure the desired functional groups are introduced correctly.
Sulfonation: The sulfonic acid group is introduced by reacting the nitrated compound with concentrated sulfuric acid.
Chlorination: Chlorine is introduced using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: 4-Aminobenzenesulfonic acid, used in the synthesis of dyes and as a standard in combustion analysis.
Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, used as a systemic herbicide.
Uniqueness
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
CAS No. |
59023-70-0 |
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Molecular Formula |
C12H10ClN3O5S |
Molecular Weight |
343.74 g/mol |
IUPAC Name |
2-(4-amino-3-chloroanilino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN3O5S/c13-9-5-7(1-3-10(9)14)15-11-4-2-8(16(17)18)6-12(11)22(19,20)21/h1-6,15H,14H2,(H,19,20,21) |
InChI Key |
GWPOVXVZHIHZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)Cl)N |
Origin of Product |
United States |
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